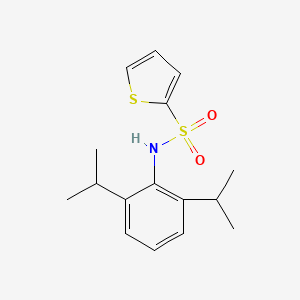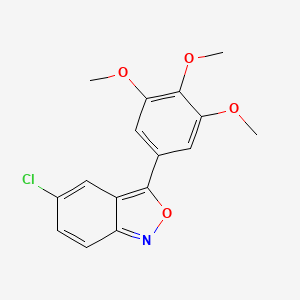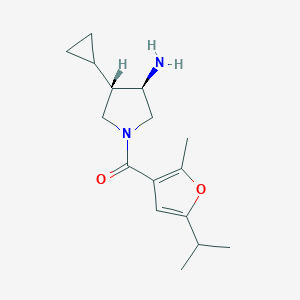
N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide (TPS) is a chemical compound that has gained attention in the scientific community due to its potential use in various applications. TPS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide is not fully understood, but it is believed to act as a charge-transporting material due to its high electron affinity and low ionization potential. N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide has been shown to form charge-transfer complexes with other organic molecules, which can improve their electrical conductivity.
Biochemical and Physiological Effects:
N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide is its high solubility in common organic solvents, making it easy to handle and use in lab experiments. N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide is also relatively stable and can be stored for long periods without degradation. However, N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide has a low melting point, which can make it difficult to handle at high temperatures. Additionally, N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide is sensitive to air and moisture, which can affect its stability and purity.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide. One potential direction is the use of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide as a hole-transporting material in perovskite solar cells, which have shown great promise in the field of renewable energy. N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide could also be used as a dopant in other organic semiconductors to improve their electrical properties. Additionally, further studies on the biochemical and physiological effects of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide could lead to the development of new antimicrobial agents.
Synthesemethoden
The synthesis of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide involves the reaction of 2,6-diisopropylphenylamine with thiophene-2-sulfonyl chloride in the presence of a base, such as triethylamine. The reaction results in the formation of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide as a white solid with a yield of approximately 60-70%. The purity of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide can be increased by recrystallization using solvents such as ethanol or acetone.
Wissenschaftliche Forschungsanwendungen
N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide has been extensively studied for its potential use in various scientific applications. One of the primary applications of N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide is in the field of organic electronics, where it has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). N-(2,6-diisopropylphenyl)-2-thiophenesulfonamide has also been used as a dopant in polymer semiconductors to improve their electrical conductivity.
Eigenschaften
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S2/c1-11(2)13-7-5-8-14(12(3)4)16(13)17-21(18,19)15-9-6-10-20-15/h5-12,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLJSKJSZNHSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2,6-Bis(propan-2-YL)phenyl]thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5690336.png)
![3-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5690343.png)
![7-methoxy-N-[2-(tetrahydro-1H-pyrrolizin-7a(5H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5690346.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(3-pyridinyl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5690347.png)

![3-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B5690360.png)
![3-{5-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5690371.png)
![7-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5690376.png)

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B5690403.png)
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinol](/img/structure/B5690404.png)
![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)
![N~1~,N~1~-dimethyl-N~3~-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5690424.png)
